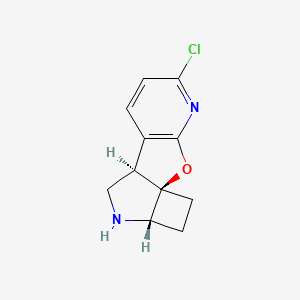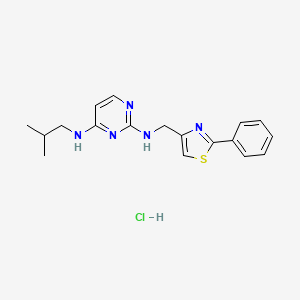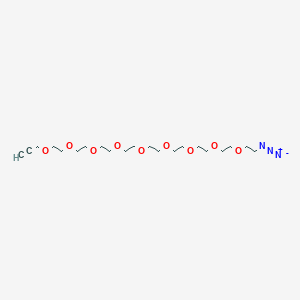
SHP-141
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SHP-141 is a topical formulation containing the histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Upon cutaneous administration, SHP-141 selectively binds to and inhibits HDAC, resulting in an accumulation of highly acetylated histones in the skin (dermis and epidermis), the induction of chromatin remodeling, and the selective transcription of tumor suppressor genes. These events may result in the inhibition of tumor cell division and the induction of tumor cell apoptosis. HDACs, upregulated in many tumor cell types, are a family of metalloenzymes responsible for the deacetylation of chromatin histone proteins. Topical administration of SHP-141 allows for high concentrations of this agent locally while minimizing systemic toxicity. (last updated: 1/15/2016).
Wissenschaftliche Forschungsanwendungen
1. Process Development and Synthesis
SHP-141, a hydroxamic acid-based inhibitor of histone deacetylase enzymes, has been developed for the treatment of cutaneous T-cell lymphoma. The original synthesis involved five steps starting with suberic acid monomethyl ester. An alternative two-step process using suberic acid and methyl paraben has been developed to avoid prolonged metal scavenger treatment and potential self-condensation issues. This method successfully produced multiple kilograms of SHP-141 for clinical use, highlighting its scalability and manufacturing efficiency (Deng et al., 2016).
2. Interaction with Androgen Receptor
Research has shown that miR-141, which is upregulated in prostate cancer, interacts with the small heterodimer partner (SHP) protein. This interaction affects the transcriptional activity of the androgen receptor, suggesting a role for SHP in the molecular mechanisms of prostate cancer progression (Xiao et al., 2012).
3. Application in Heat and Mass Transfer Devices
Sorption heat pipe (SHP) technology, combining heat and mass transfer in conventional heat pipes with sorption phenomena, demonstrates potential applications in both space and ground-based systems. This technology offers advantages like insensitivity to acceleration and the potential for use as cryogenic coolers or fluid storage systems (Vasiliev, 2005).
4. Role in Nuclear Hormone Receptor Signaling
SHP has been identified as an orphan member of the nuclear hormone receptor superfamily. It lacks the conserved DNA binding domain but interacts with several receptors, including retinoid and thyroid hormone receptors. SHP functions as a negative regulator in receptor-dependent signaling pathways, highlighting its potential therapeutic applications in conditions involving these pathways (Seol et al., 1996).
5. Therapeutic Implications in Hepatocellular Carcinoma
Research on small heterodimer partner (SHP) has uncovered its role as a nuclear orphan receptor without endogenous ligands, crucial in inhibiting liver cancer. A study identified 5-(diethylsulfamoyl)-3-hydroxynaphthalene-2-carboxylic acid (DSHN) as a novel activator of SHP, offering therapeutic perspectives for future studies to inhibit hepatocellular carcinoma (HCC) metastasis by blocking Ccl2 signaling (Yang et al., 2016).
6. SHP in Metabolic Diseases
SHP, as an atypical nuclear receptor, plays a regulatory role in cholesterol, lipid, and glucose metabolism. It has been suggested as a major target for therapeutic intervention in metabolic and fibrotic diseases, including metabolic syndrome and its complications. The review suggests the need for further research to develop more efficacious SHP ligands for pharmaceutical applications in liver cancer and several metabolic diseases (Kim et al., 2010).
7. SHP in Inflammatory Signaling
SHP acts as an intrinsic negative regulator in Toll-like receptor-triggered inflammatory responses. SHP-deficient mice were more susceptible to endotoxin-induced sepsis, indicating its role in modulating immune responses. This finding identifies SHP as a key factor in the regulation of TLR signaling and potential therapeutic target in inflammation-related conditions (Yuk et al., 2011).
Eigenschaften
IUPAC-Name |
Unknown |
|---|---|
SMILES |
Unknown |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SHP-141; SHP 141; SHP141. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






